molecular formula C24H16Br2N2O2 B3264411 4-BROMO-N-[3-(4-BROMOBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE CAS No. 391218-29-4

4-BROMO-N-[3-(4-BROMOBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE

Cat. No.: B3264411
CAS No.: 391218-29-4
M. Wt: 524.2 g/mol
InChI Key: QTVZXTHDEYDANQ-UHFFFAOYSA-N
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Description

4-Bromo-N-[3-(4-bromobenzamido)naphthalen-2-yl]benzamide is a brominated benzamide derivative featuring a naphthalene core substituted with two 4-bromobenzamide groups. Its molecular formula is C₂₄H₁₆Br₂N₂O₂, with a molecular weight of 524.20 g/mol (calculated). The compound’s structure comprises a naphthalen-2-yl scaffold, with one 4-bromobenzamido group at position 3 and another 4-bromo-substituted benzamide attached via the nitrogen atom. This dual bromination and extended aromatic system may confer unique physicochemical properties, such as enhanced lipophilicity and stability, making it a candidate for applications in medicinal chemistry or materials science.

Properties

IUPAC Name

4-bromo-N-[3-[(4-bromobenzoyl)amino]naphthalen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Br2N2O2/c25-19-9-5-15(6-10-19)23(29)27-21-13-17-3-1-2-4-18(17)14-22(21)28-24(30)16-7-11-20(26)12-8-16/h1-14H,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVZXTHDEYDANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=CC=C(C=C3)Br)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[3-(4-BROMOBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE typically involves multiple steps, starting with the bromination of naphthalene derivatives followed by amide formation. Common reagents used in these reactions include bromine, acetic acid, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amide formation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[3-(4-BROMOBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using halogenating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds.

Scientific Research Applications

4-BROMO-N-[3-(4-BROMOBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BROMO-N-[3-(4-BROMOBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular functions and biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structure

  • Naphthalene vs. Imidazopyridine/Phenyl : The target compound’s naphthalene core provides a larger aromatic surface area compared to imidazopyridine () or simple phenyl derivatives (). This may enhance π-π stacking interactions in crystallographic studies but reduce solubility in aqueous media.
  • Heterocyclic vs.

Substituent Effects

  • Bromine vs. Chlorine/Nitro Groups: Bromine’s higher atomic weight and polarizability increase lipophilicity compared to chlorine ().
  • Dual Bromination: The target compound’s two bromine atoms may improve stability and crystallinity, facilitating structural analysis via SHELX , whereas mono-brominated analogs (e.g., ) are lighter and more synthetically tractable.

Research Findings and Gaps

  • Comparative analysis with imidazopyridine derivatives () might reveal steric or electronic differences influencing crystal packing.
  • Biological Screening : While RS-1’s role in transfection is established , the target compound’s bioactivity remains unexplored. Future studies could test its efficacy in homologous recombination or enzyme inhibition.

Biological Activity

4-Bromo-N-[3-(4-bromobenzamido)naphthalen-2-yl]benzamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzamide derivatives, which are known for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H15Br2N2O\text{C}_{18}\text{H}_{15}\text{Br}_2\text{N}_2\text{O}

This structure features a bromine atom and a naphthalene moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may act as an inhibitor for various enzymes and receptors involved in cancer progression and cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting fibroblast growth factor receptor (FGFR) signaling pathways, which are often dysregulated in cancers such as non-small cell lung cancer (NSCLC) .
  • Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest at the G2 phase, leading to inhibited proliferation of cancer cells .
  • Induction of Apoptosis : The compound has been observed to promote apoptosis in cancer cell lines, further supporting its potential as an anti-cancer agent .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Observation Reference
FGFR1 InhibitionIC50 values ranging from 1.25 to 2.31 µM in NSCLC
Cell Cycle ArrestArrests cells at G2 phase
Induction of ApoptosisPromotes apoptosis in NSCLC cell lines
Molecular DockingForms multiple hydrogen bonds with FGFR1

Case Studies

Several studies have explored the biological effects of benzamide derivatives similar to this compound. Notably:

  • Study on FGFR Inhibition : A recent study synthesized various 4-bromo-N-substituted benzamides and evaluated their efficacy against FGFR1. Among these, compounds with naphthalene substituents demonstrated significant inhibitory activity against NSCLC cell lines with FGFR1 amplification, highlighting their therapeutic potential .
  • Molecular Docking Studies : Molecular docking experiments have revealed that this compound binds effectively to FGFR1, forming stable interactions that could be leveraged for drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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